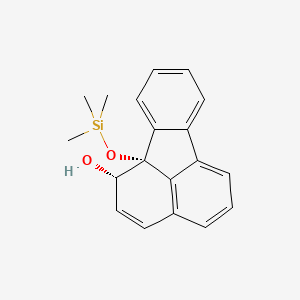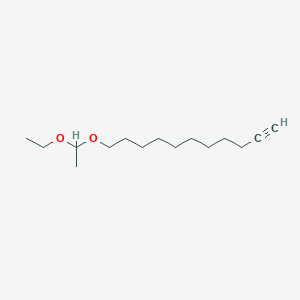![molecular formula C14H20OSSi B14413941 Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane CAS No. 81401-33-4](/img/structure/B14413941.png)
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane is a chemical compound known for its unique structure and properties It consists of a trimethylsilane group attached to a cyclopentene ring, which is further substituted with a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane typically involves the reaction of a cyclopentene derivative with a phenylsulfanyl group, followed by the introduction of a trimethylsilane group. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as a palladium complex, to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler cyclopentene derivative.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilane group can introduce various functional groups, such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds.
Catalysis: It can act as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism by which Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfanyl group can participate in electron transfer processes, while the trimethylsilane group can stabilize reactive intermediates. These interactions facilitate various chemical transformations, making the compound valuable in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl{[(1E)-1-(phenylsulfanyl)-1-decen-1-yl]oxy}silane
- Trimethyl{[(1E)-1-(phenylsulfanyl)-1-octen-1-yl]oxy}silane
- Trimethyl{[(1E)-1-(phenylsulfanyl)-1-hexen-1-yl]oxy}silane
Uniqueness
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane is unique due to its cyclopentene ring structure, which imparts distinct reactivity compared to linear or branched analogs. The presence of the phenylsulfanyl group also enhances its versatility in various chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
81401-33-4 |
|---|---|
Molekularformel |
C14H20OSSi |
Molekulargewicht |
264.46 g/mol |
IUPAC-Name |
trimethyl-(5-phenylsulfanylcyclopenten-1-yl)oxysilane |
InChI |
InChI=1S/C14H20OSSi/c1-17(2,3)15-13-10-7-11-14(13)16-12-8-5-4-6-9-12/h4-6,8-10,14H,7,11H2,1-3H3 |
InChI-Schlüssel |
WMJSXJGWOAVATO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CCCC1SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




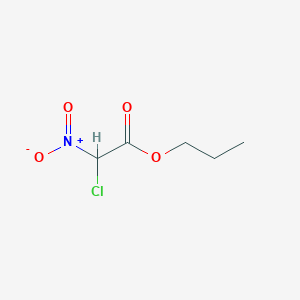

![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)
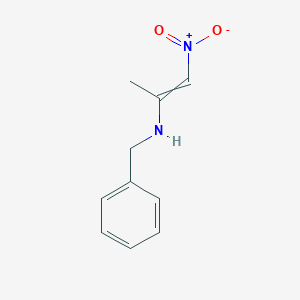

![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)
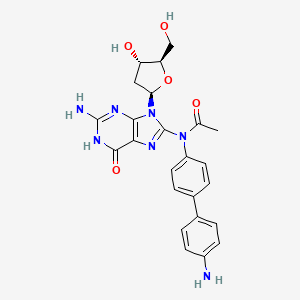

![6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate](/img/structure/B14413917.png)
